molecular formula C18H20ClN3O4S B3015422 N-(3-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251593-55-1

N-(3-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B3015422
CAS No.: 1251593-55-1
M. Wt: 409.89
InChI Key: IXUCDZKLPIDUAM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative featuring a 3-chlorophenyl group, a 1,2-dihydropyridinone core, and a piperidine-1-sulfonyl substituent. This compound is structurally distinct due to its sulfonamide linkage and the electron-withdrawing chlorophenyl group, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c19-14-5-4-6-15(11-14)20-17(23)13-21-12-16(7-8-18(21)24)27(25,26)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUCDZKLPIDUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dihydropyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Piperidine Sulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Chlorophenyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name Core Structure Key Substituents Potential Applications
Target Compound 1,2-dihydropyridinone 3-chlorophenyl, piperidine-1-sulfonyl Enzyme inhibition, anti-inflammatory
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide Benzothiazole 3-chlorophenyl, trifluoromethyl Antimicrobial, anticancer
N-(4-fluorophenyl)-2-[...]acetamide 1,2-dihydropyridinone 4-fluorophenyl, piperidine-1-sulfonyl Not reported
2-(1H-Benzotriazol-1-yl)-N-(3-chlorophenyl)acetamide Benzotriazole 3-chlorophenyl, benzotriazole Analgesic

Anti-Inflammatory and iNOS Inhibition

Another analog, 5-benzylidenethiazolidine-2,4-dione, shows stronger iNOS inhibition (IC50 = 8.66 µM), suggesting that the dihydropyridinone-sulfonyl group in the target compound may offer a unique binding profile .

Analgesic Activity

The benzotriazole analog 2-(1H-benzotriazol-1-yl)-N-(3-chlorophenyl)acetamide demonstrated significant analgesic activity in writhing tests, likely due to its hydrophobic interactions and electron-deficient aromatic system . The target compound’s piperidine-sulfonyl group could enhance solubility or target engagement compared to benzotriazole derivatives.

Biological Activity

N-(3-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, identified by its CAS number 1251593-55-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN3O4S, with a molecular weight of 409.89 g/mol. The compound features a piperidine ring and a sulfonamide functional group, which are known to contribute to various biological activities.

Structural Characteristics

PropertyValue
Molecular FormulaC18H20ClN3O4S
Molecular Weight409.89 g/mol
CAS Number1251593-55-1
Standard Purity95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells, particularly in lung adenocarcinoma (A549) models.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various compounds on A549 cells, it was found that specific structural modifications enhanced their potency. Compounds bearing piperidine and oxopyrrolidine moieties exhibited significant reductions in cell viability compared to controls treated with standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, particularly against multidrug-resistant strains of bacteria. Research indicates that derivatives containing the piperidine sulfonamide structure may exhibit strong antibacterial effects.

Case Study: Antimicrobial Screening

In a screening of various synthesized compounds against Staphylococcus aureus and Escherichia coli, several derivatives demonstrated potent activity against these pathogens. The presence of the sulfonamide group was crucial for enhancing antibacterial activity, suggesting that this compound may share similar properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and bacterial resistance.
  • Cell Cycle Arrest : Certain analogs induce cell cycle arrest in cancer cells, preventing proliferation and promoting apoptosis.
  • Bacterial Targeting : The sulfonamide group interacts with bacterial enzymes, disrupting metabolic pathways essential for bacterial survival.

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